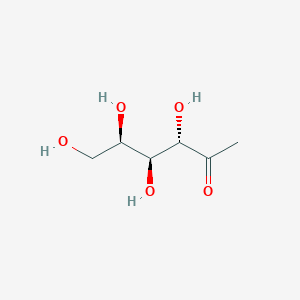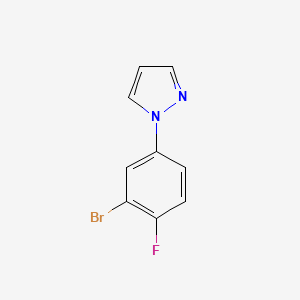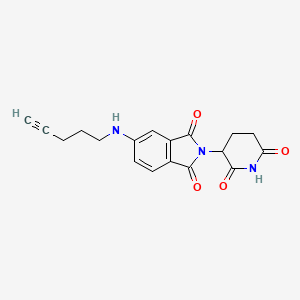
Pomalidomide-5'-C3-alkyne
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pomalidomide-5’-C3-alkyne is a derivative of pomalidomide, a third-generation immunomodulatory imide drug (IMiD) derived from thalidomide. Pomalidomide is primarily used in the treatment of multiple myeloma, a type of blood cancer. The addition of the C3-alkyne group enhances its utility in various chemical reactions, particularly in the field of targeted protein degradation and PROTAC (proteolysis-targeting chimeras) technology .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of pomalidomide-5’-C3-alkyne typically involves the alkylation of the aromatic amine group in pomalidomide with a suitable alkyne-containing reagent. This process can be achieved through various methods, including:
Alkylation with Propargyl Bromide: This method involves the reaction of pomalidomide with propargyl bromide in the presence of a base such as potassium carbonate. .
Click Chemistry: Another approach involves the use of click chemistry, where pomalidomide is first functionalized with an azide group, followed by a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with an alkyne-containing reagent
Industrial Production Methods
Industrial production of pomalidomide-5’-C3-alkyne follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow chemistry to ensure consistent product quality and efficient production .
Analyse Chemischer Reaktionen
Types of Reactions
Pomalidomide-5’-C3-alkyne undergoes various chemical reactions, including:
Substitution Reactions: The alkyne group can participate in nucleophilic substitution reactions, particularly with halides.
Cycloaddition Reactions: The alkyne group is highly reactive in cycloaddition reactions, such as the CuAAC reaction mentioned earlier.
Common Reagents and Conditions
Bases: Potassium carbonate, sodium hydride
Solvents: Dimethylformamide (DMF), tetrahydrofuran (THF)
Catalysts: Copper(I) bromide for CuAAC reactions
Major Products
The major products formed from these reactions include various pomalidomide derivatives with different functional groups, which can be further utilized in targeted protein degradation and other applications .
Wissenschaftliche Forschungsanwendungen
Pomalidomide-5’-C3-alkyne has a wide range of scientific research applications:
Wirkmechanismus
Pomalidomide-5’-C3-alkyne exerts its effects through multiple mechanisms:
Immunomodulation: Enhances T cell and natural killer cell-mediated immunity.
Antineoplastic Activity: Inhibits the proliferation and induces apoptosis of hematopoietic tumor cells.
Targeted Protein Degradation: The alkyne group allows for the conjugation of pomalidomide to other molecules, facilitating the targeted degradation of specific proteins via the cereblon (CRBN) pathway.
Vergleich Mit ähnlichen Verbindungen
Pomalidomide-5’-C3-alkyne is unique due to its alkyne functional group, which enhances its reactivity and utility in chemical synthesis. Similar compounds include:
Pomalidomide-PEG2-Alkyne: Another derivative with a shorter PEG linker.
Pomalidomide-PEG5-Azide: Contains an azide group instead of an alkyne, used in different click chemistry applications.
Lenalidomide: A second-generation IMiD with similar immunomodulatory properties but different chemical structure.
These compounds share similar core structures but differ in their functional groups, leading to variations in their reactivity and applications.
Eigenschaften
Molekularformel |
C18H17N3O4 |
|---|---|
Molekulargewicht |
339.3 g/mol |
IUPAC-Name |
2-(2,6-dioxopiperidin-3-yl)-5-(pent-4-ynylamino)isoindole-1,3-dione |
InChI |
InChI=1S/C18H17N3O4/c1-2-3-4-9-19-11-5-6-12-13(10-11)18(25)21(17(12)24)14-7-8-15(22)20-16(14)23/h1,5-6,10,14,19H,3-4,7-9H2,(H,20,22,23) |
InChI-Schlüssel |
JDLPLQVPRBJIQV-UHFFFAOYSA-N |
Kanonische SMILES |
C#CCCCNC1=CC2=C(C=C1)C(=O)N(C2=O)C3CCC(=O)NC3=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[S(R)]-N-[(S)-[2-(Dicyclohexylphosphino)phenyl](2-naphthalenyl)methyl]-2-methyl-2-propanesulfinamide](/img/structure/B14763837.png)
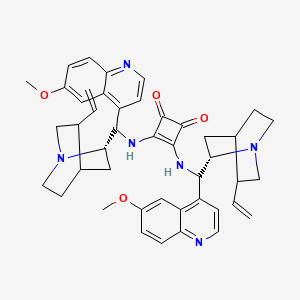
![2-(5-Bromo[1,1'-diphenyl]-3-yl)-pyridine](/img/structure/B14763847.png)
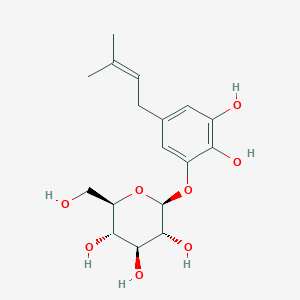
![1-(4-{Ethyl[1-(4-methoxyphenyl)propan-2-yl]amino}butanoyl)-n,n-dimethylpiperidine-4-carboxamide](/img/structure/B14763852.png)
![3-[2-(2,5-Dimethylphenoxy)ethyl]-2,2,5-trimethylhexanoate](/img/structure/B14763858.png)
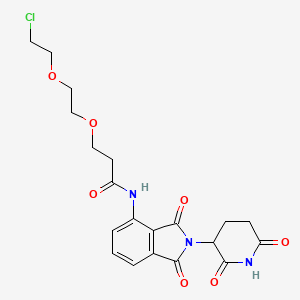
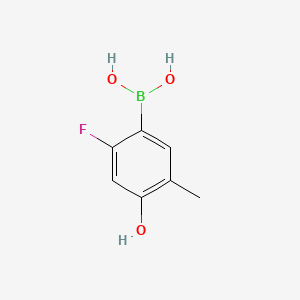

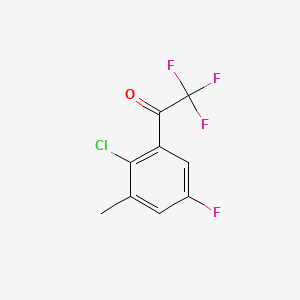
![1-[(2R)-2,3-dihydroxypropyl]-3-[1-[[(1S,2S,4R)-spiro[bicyclo[2.2.1]heptane-3,1'-cyclopropane]-2-yl]methyl]piperidin-4-yl]benzimidazol-2-one](/img/structure/B14763909.png)
